molecular formula C4H8FN B12850736 (S)-2-(Fluoromethyl)azetidine

(S)-2-(Fluoromethyl)azetidine

Cat. No.: B12850736
M. Wt: 89.11 g/mol
InChI Key: FJEHOKRORRMMCC-BYPYZUCNSA-N
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Description

(S)-2-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fluoromethyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl group. One common method is the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable amino alcohol, cyclization can be achieved using a dehydrating agent .

Industrial Production Methods

Industrial production of azetidines, including this compound, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed C–H activation, are frequently used to construct the azetidine ring .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fluoromethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-(Fluoromethyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its unique reactivity.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (S)-2-(Fluoromethyl)azetidine involves its interaction with molecular targets through its fluoromethyl and azetidine moieties. The ring strain and electronic properties of the compound enable it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Fluoromethyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. The presence of the fluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

(2S)-2-(fluoromethyl)azetidine

InChI

InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m0/s1

InChI Key

FJEHOKRORRMMCC-BYPYZUCNSA-N

Isomeric SMILES

C1CN[C@@H]1CF

Canonical SMILES

C1CNC1CF

Origin of Product

United States

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